Desmethoxyyangonin

Overview

Description

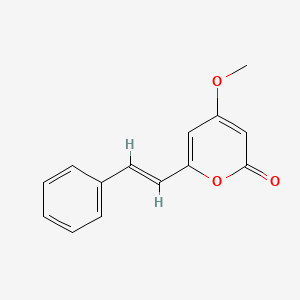

Desmethoxyyangonin, also known as 5,6-dehydrokavain, is one of the six primary kavalactones found in the kava plant (Piper methysticum). This compound is known for its pharmacological activities, particularly its effects on the central nervous system. This compound is structurally similar to yangonin but lacks a methoxy group at the C4 position .

Mechanism of Action

Target of Action

Desmethoxyyangonin, also known as 5,6-Dehydrokawain, is a major kavalactone found in the Piper methysticum (kava) plant . The primary target of this compound is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine .

Mode of Action

This compound acts as a reversible inhibitor of MAO-B . By inhibiting MAO-B, this compound prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . This results in an increase in dopamine levels in the nucleus accumbens , a region of the brain involved in reward and motivation.

Biochemical Pathways

The inhibition of MAO-B by this compound leads to an increase in dopamine levels in the nucleus accumbens . This, along with several other catecholamines, may be responsible for the purported attention-promoting effects of kava .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for understanding its bioavailability. It’s worth noting that this compound has marked activity on the induction of CYP3A23 , a member of the cytochrome P450 family of enzymes involved in drug metabolism.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter systems. By inhibiting MAO-B, this compound increases the availability of dopamine and other monoamine neurotransmitters . This can lead to changes in mood and attention .

Biochemical Analysis

Biochemical Properties

Desmethoxyyangonin plays a crucial role in biochemical reactions as a reversible inhibitor of monoamine oxidase B (MAO-B). This inhibition leads to increased levels of dopamine in the nucleus accumbens, contributing to the compound’s attention-promoting effects . Unlike other kavalactones, this compound does not act as a GABA A receptor positive allosteric modulator . Additionally, this compound has marked activity on the induction of CYP3A23, an enzyme involved in drug metabolism .

Cellular Effects

This compound influences various cellular processes, particularly in the central nervous system. It enhances GABAergic neurotransmission, contributing to the calming effects of kava . The compound also shows activity at MAO receptors, which may have therapeutic significance for treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease . Furthermore, this compound has been observed to modulate gene expression and cellular metabolism, impacting cell signaling pathways and neuronal excitability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits MAO-B, leading to increased dopamine levels in the brain . This interaction is crucial for its attention-promoting and neuroprotective effects. Additionally, this compound induces the expression of CYP3A23 through transcriptional activation, likely involving a pregnane X receptor (PXR)-independent mechanism . These molecular interactions highlight the compound’s multifaceted role in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed . Long-term studies have indicated that this compound maintains its inhibitory effects on MAO-B and continues to modulate neurotransmitter levels and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and calming effects by enhancing GABAergic neurotransmission and inhibiting MAO-B . At higher doses, this compound may induce adverse effects, including potential toxicity and disruption of normal cellular functions . These dosage-dependent effects underscore the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as MAO-B and CYP3A23 . The compound’s inhibition of MAO-B affects the metabolism of neurotransmitters, leading to increased dopamine levels . Additionally, the induction of CYP3A23 by this compound influences the metabolism of various drugs and endogenous compounds, impacting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the brain, where it exerts its pharmacological effects . The distribution of this compound is crucial for its therapeutic efficacy and overall bioavailability.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MAO-B and other enzymes . This localization is essential for its inhibitory effects on MAO-B and its role in modulating neurotransmitter levels. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desmethoxyyangonin typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-6-styryl-2H-pyran-2-one with suitable reagents to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve extraction from the kava plant, followed by purification processes such as chromatography. The extraction process usually employs solvents like ethanol or methanol to isolate the kavalactones from the plant material .

Chemical Reactions Analysis

Types of Reactions

Desmethoxyyangonin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its pharmacological properties.

Reduction: Reduction reactions can convert this compound into other kavalactones with different biological activities.

Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Desmethoxyyangonin is often compared with other kavalactones, such as:

Yangonin: Similar in structure but contains a methoxy group at the C4 position.

Dihydrokawain: Similar to kawain but with a reduced double bond, leading to different pharmacological activities.

Methysticin: Known for its hepatoprotective and neuroprotective effects, methysticin also modulates GABAergic neurotransmission.

Dihydromethysticin: Similar to methysticin but with a reduced double bond, resulting in milder effects.

This compound’s unique structure and pharmacological profile make it a valuable compound for research and therapeutic applications.

Biological Activity

Desmethoxyyangonin (DMY) is a kavalactone derived from the plant Renealmia alpinia, known for its traditional medicinal uses, particularly in treating inflammation and neurodegenerative disorders. This article provides a comprehensive overview of the biological activity of DMY, focusing on its anti-inflammatory properties, neuroprotective effects, and metabolic interactions.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. Its molecular formula is , and it exhibits properties typical of kavalactones, including the ability to modulate neurotransmitter systems and inflammatory pathways.

Anti-Inflammatory Activity

Recent studies have highlighted DMY's significant anti-inflammatory effects. A pivotal study demonstrated that DMY inhibits the proliferation and activation of T cells in vitro and ex vivo. It was found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) in murine macrophages stimulated with lipopolysaccharides (LPS) .

The mechanism by which DMY exerts its anti-inflammatory effects involves the regulation of key signaling pathways:

- IKK/NFκB Pathway : DMY inhibits the activation of NFκB, a transcription factor that promotes inflammation.

- Jak2/STAT3 Pathway : DMY also modulates this pathway, which is crucial for T cell activation and survival.

In a murine model of fulminant hepatitis induced by LPS/D-galactosamine, pretreatment with DMY significantly improved survival rates from 40% to 90% and reduced liver damage by inhibiting aminotransferases and inflammatory cell infiltration .

Neuroprotective Effects

DMY has shown promise as a selective reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's . Inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters, providing potential therapeutic benefits.

Inhibition Studies

In vitro studies have quantified the inhibitory effects of DMY on MAO-B:

- IC50 Values : DMY exhibited an IC50 value of 0.123 µM for MAO-B, indicating strong inhibitory potency compared to MAO-A . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.

Metabolic Interactions

DMY influences metabolic pathways significantly. It has been shown to induce the expression of cytochrome P450 enzymes (CYP3A23), which are essential for drug metabolism. This induction can affect the pharmacokinetics of co-administered medications .

Comparative Metabolomics

A comparative metabolomics study using UPLC/MS highlighted that DMY treatment alters the metabolic profile in mice with fulminant hepatic failure. Key changes were observed in amino acid metabolism, suggesting that DMY not only protects against liver damage but may also restore metabolic homeostasis disrupted by inflammation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Murine Hepatitis Model : In a controlled study, mice pre-treated with DMY showed a significant reduction in liver damage markers after exposure to LPS/D-GalN, demonstrating its protective effects against acute liver injury .

- Neurodegenerative Disease Models : In vitro assays indicated that DMY could enhance neuronal survival under oxidative stress conditions by inhibiting MAO-B activity, providing insights into its potential use for treating neurodegenerative diseases .

Properties

IUPAC Name |

4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKJNZYHGRUXBS-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4033390 | |

| Record name | Desmethoxyyangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15345-89-8, 1952-41-6, 26531-51-1 | |

| Record name | Desmethoxyyangonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15345-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dehydrokawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethoxyyangonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015345898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC112161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC68686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desmethoxyyangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHOXYYANGONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2MBQ8QRUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 140 °C | |

| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of desmethoxyyangonin?

A: this compound has the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol. [, ]

Q2: Are there any spectroscopic data available for this compound?

A: Yes, this compound has been characterized using various spectroscopic techniques. Researchers have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry (MS) to confirm its structure and analyze its properties. [, , , ]

Q3: How does this compound interact with Monoamine Oxidase B (MAO-B)?

A: this compound exhibits a reversible and competitive inhibition of MAO-B. [] Studies indicate a 30-fold higher affinity for MAO-B compared to MAO-A, with a Ki value of 31 nM for MAO-B. [] Molecular modeling suggests preferential binding of this compound within the active site of MAO-B. []

Q4: What are the anti-inflammatory effects of this compound?

A: this compound significantly inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). [] Studies suggest it achieves this by downregulating the IKK/NFκB and Jak2/STAT3 signaling pathways. []

Q5: Does this compound affect cytochrome P450 (CYP) enzymes?

A: Yes, research indicates that this compound can inhibit certain CYP enzymes, particularly CYP2C9 and CYP3A4. [, , ] This inhibition could potentially lead to drug interactions. []

Q6: Does this compound impact P-glycoprotein (P-gp)?

A: this compound has shown moderate to potent inhibition of P-gp activity in vitro. [] This interaction could potentially affect the absorption, distribution, and excretion of certain drugs. []

Q7: What is the effect of this compound on tumor necrosis factor-alpha (TNF-α) release?

A: this compound has demonstrated significant inhibition of TNF-α release in vitro, with a potency comparable to (-)-epigallocatechin gallate (EGCG) from green tea. []

Q8: Does this compound have any effect on vascular endothelial growth factor (VEGF)?

A: In vitro studies using HT-29 colorectal cancer cells showed that this compound induced the expression of pro-angiogenic tumor-derived VEGF. []

Q9: Can this compound induce apoptosis?

A: Research suggests that this compound, particularly the (-) enantiomer, exhibits pro-apoptotic activity by antagonizing Bcl-xL/Bak and Mcl-1/Bid interactions. []

Q10: What is known about the pharmacokinetics of this compound?

A: Studies in mice show that this compound is absorbed, exhibits a large volume of distribution with extensive tissue affinity, and has an adequate mean residence time (MRT). [] In rats, it is primarily eliminated in urine. []

Q11: What are the major metabolic pathways of this compound?

A: While specific metabolic pathways are still under investigation, research suggests the involvement of CYP enzymes, particularly CYP2C6, CYP2C11 in males, and CYP2C12 and CYP3A1/3A23 in females. []

Q12: What are the potential therapeutic applications of this compound?

A12: Research suggests potential applications in several areas:

- Anxiety Relief: Due to its MAO-B inhibition, it might contribute to the anxiolytic effects of kava. []

- Anti-inflammatory Agent: Its ability to inhibit pro-inflammatory mediators suggests potential for inflammatory disorders. []

- Anti-cancer Agent: Its pro-apoptotic activity and effects on VEGF warrant further investigation for cancer treatment. [, ]

- Anthelmintic Agent: Studies show this compound can inhibit the development of Haemonchus contortus larvae, suggesting potential as an anthelmintic. [, ]

Q13: What are the challenges and future directions for this compound research?

A13: Key challenges and research directions include:

Q14: What analytical techniques are used to quantify this compound?

A14: Several analytical methods have been developed for accurate quantification, including:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS/MS) allows for sensitive and specific quantification. [, , , , , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for identification and quantification, particularly in complex matrices. [, ]

- Ultra-High Performance Liquid Chromatography (UHPLC): Coupled with UV or MS detection, UHPLC provides rapid and efficient separation and quantification. [, , ]

- High-Performance Thin-Layer Chromatography (HPTLC): This technique offers a rapid and cost-effective option for quantification. []

Q15: Why is accurate quantification of this compound in kava products important?

A15: Accurate quantification is crucial for several reasons:

- Quality Control: Ensuring consistent and standardized kava products with defined this compound content is essential for safety and efficacy. [, , ]

- Safety Assessment: Monitoring this compound levels is important due to potential toxicity concerns, particularly regarding liver health. [, ]

- Pharmacokinetic Studies: Accurate quantification in biological samples is necessary for understanding absorption, distribution, metabolism, and excretion. []

- Clinical Research: Consistent dosing and accurate measurement are crucial for reliable and reproducible results in clinical trials. []

Q16: What are the challenges in analyzing this compound in different matrices?

A16: Analyzing this compound presents challenges:

- Matrix Effects: The presence of other compounds in complex matrices like plant extracts, beverages, or biological samples can interfere with accurate quantification. [, , , ]

- Stability Issues: this compound can be susceptible to degradation, particularly in the presence of light, heat, or acidic conditions, affecting accurate measurements. [, ]

- Isomerization: The potential for isomerization, such as the conversion of yangonin to its cis-isomer, requires careful method optimization and control. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.